Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate
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Overview
Description
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 . It is commonly used in peptide synthesis and as a biochemical reagent . The compound is known for its role in protecting amino groups during peptide synthesis, making it a valuable tool in the field of organic chemistry .
Preparation Methods
The synthesis of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate typically involves the protection of the amino group of L-lysine with a benzyloxycarbonyl (Cbz) group and the esterification of the carboxyl group with benzyl alcohol . The p-toluenesulfonate (tosylate) group is then introduced to form the final compound . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the esterification step .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield L-lysine and its derivatives.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Substitution: The tosylate group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and TFA . Major products formed from these reactions include L-lysine derivatives and various substituted compounds .
Scientific Research Applications
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis.
Biochemical Reagent: The compound is used in the preparation of various biochemical reagents and intermediates.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds and biologically active peptides.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate involves the protection of amino groups during chemical reactions . The benzyloxycarbonyl (Cbz) group prevents unwanted side reactions by temporarily blocking the amino group, which can later be removed under specific conditions . This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes .
Comparison with Similar Compounds
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate can be compared with other similar compounds such as:
N-Benzyloxycarbonyl-L-serine benzyl ester: Used in peptide synthesis with similar protecting group properties.
N-Benzyloxycarbonyl-L-lysine: Lacks the benzyl ester and tosylate groups, making it less versatile in certain synthetic applications.
N-Benzyloxycarbonyl-L-lysine methyl ester: Similar to the benzyl ester but with different solubility and reactivity properties.
The uniqueness of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate lies in its combination of protecting groups, which provides enhanced stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C28H34N2O7S |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10) |
InChI Key |
PPZYKJHWKVREOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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